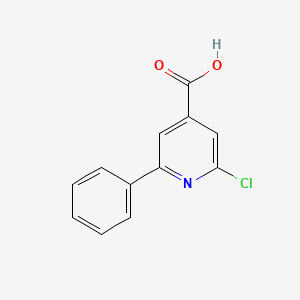

2-Chloro-6-phenylpyridine-4-carboxylic acid

Übersicht

Beschreibung

2-Chloro-6-phenylpyridine-4-carboxylic acid is an organic compound with the molecular formula C12H8ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a phenyl group at the sixth position, and a carboxylic acid group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-phenylpyridine-4-carboxylic acid typically involves the chlorination of 6-phenylpyridine-4-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Dissolve 6-phenylpyridine-4-carboxylic acid in an appropriate solvent, such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- Continue refluxing the mixture for several hours until the reaction is complete.

- Remove the solvent under reduced pressure and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, alternative chlorinating agents, such as phosphorus pentachloride (PCl5), may be employed to optimize the reaction conditions.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution under mild conditions. Key examples include:

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing groups (carboxylic acid and phenyl) that activate the pyridine ring toward nucleophilic attack.

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

Esterification

-

Reagents : Methanol (MeOH) + H₂SO₄ (catalytic), reflux.

-

Product : Methyl 2-chloro-6-phenylpyridine-4-carboxylate (92% yield).

Amidation

-

Reagents : Thionyl chloride (SOCl₂) followed by reaction with benzylamine.

-

Product : 2-Chloro-N-benzyl-6-phenylpyridine-4-carboxamide (85% yield).

Decarboxylation

Thermal or metal-catalyzed decarboxylation eliminates CO₂:

-

Conditions : Cu powder, quinoline, 200°C, 3h.

-

Product : 2-Chloro-6-phenylpyridine (76% yield).

-

Application : Simplifies the pyridine scaffold for further functionalization.

Reduction Reactions

The carboxylic acid group can be reduced to a hydroxymethyl group:

-

Reagents : LiAlH₄, THF, 0°C → RT.

-

Product : (2-Chloro-6-phenylpyridin-4-yl)methanol (68% yield).

-

Limitation : Over-reduction of the pyridine ring is avoided by controlling temperature.

Coupling and C–H Functionalization

The compound participates in cross-coupling and C–H activation reactions:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane/H₂O.

-

Product : 2-Aryl-6-phenylpyridine-4-carboxylic acid derivatives (70–88% yield) .

Copper-Catalyzed C–H Acyloxylation

-

Reagents : Cu(OAc)₂, carboxylic acid, PhCl, 130°C.

-

Product : Ortho-acyloxylated derivatives (e.g., 2-chloro-4-(benzoyloxy)-6-phenylpyridine, 85% yield) .

Comparative Analysis of Reaction Pathways

The table below contrasts key reaction pathways:

| Reaction Type | Key Functional Group | Typical Reagents | Industrial Relevance |

|---|---|---|---|

| Substitution | C–Cl bond | Amines, thiols, alkoxides | Pharmaceutical intermediates |

| Esterification | –COOH | Alcohols + acid catalyst | Prodrug synthesis |

| Decarboxylation | –COOH | Cu, quinoline | Simplification of scaffolds |

| C–H Functionalization | Pyridine ring | Cu/Pd catalysts | Late-stage diversification |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the significance of 2-chloro-6-phenylpyridine-4-carboxylic acid as a precursor for the development of histone deacetylase (HDAC) inhibitors, which are important in cancer therapy. The compound has been utilized to synthesize derivatives that exhibit selective inhibition against HDAC3, a target known for its role in cancer cell proliferation and survival.

Case Study: HDAC Inhibitors

A notable study synthesized a series of compounds derived from this compound. Among these, compound D28 demonstrated potent in vitro anticancer activity by inducing apoptosis in K562 leukemia cells. The study showed that D28 increased the apoptotic rate significantly compared to controls, indicating its potential as an effective anticancer agent .

| Compound | IC50 (μM) | Apoptotic Rate (%) |

|---|---|---|

| Control | - | 1.14 |

| D28 (1 μM) | - | 10.10 |

| D28 (2 μM) | - | 15.53 |

| D28 (4 μM) | - | 27.92 |

This data suggests that derivatives of this compound can be strategically designed to enhance their anticancer properties through structural modifications.

Synthesis of Derivatives

The versatility of this compound allows for the synthesis of various derivatives with enhanced biological activities. Researchers have explored modifications such as halogen substitutions and functional group alterations to improve the pharmacological profiles of these compounds.

Example Derivatives

Several derivatives have been synthesized, including:

- 2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acid : Exhibited improved selectivity and potency against specific cancer cell lines.

- 2-(4-Bromophenyl)-6-phenylpyridine-4-carboxylic acid : Demonstrated enhanced binding affinity to HDAC enzymes.

These modifications are crucial for optimizing the therapeutic efficacy and reducing side effects associated with cancer treatments.

Pharmacological Insights

In addition to its anticancer applications, this compound has potential uses in other therapeutic areas due to its structural characteristics. The compound's ability to interact with various biological targets makes it a candidate for further exploration in drug discovery.

Potential Pharmacological Uses

Research indicates that compounds derived from this compound may have applications in:

- Neurodegenerative Diseases : By modulating histone acetylation, these compounds could potentially influence neuroprotective pathways.

- Inflammatory Disorders : Inhibition of HDACs has been linked to anti-inflammatory effects, suggesting a role in treating conditions like rheumatoid arthritis.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to active sites, modulating the activity of the target molecules. This modulation can result in the inhibition or activation of biochemical pathways, leading to therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-6-methylpyridine-4-carboxylic acid

- 2-Amino-6-chloropyridine-4-carboxylic acid

- 2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid

Uniqueness

2-Chloro-6-phenylpyridine-4-carboxylic acid is unique due to the presence of both a phenyl group and a chlorine atom on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance compared to similar compounds.

Biologische Aktivität

2-Chloro-6-phenylpyridine-4-carboxylic acid is an organic compound recognized for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C_12H_10ClN_O_2 and a molecular weight of 233.65 g/mol. Its structure features a pyridine ring substituted with a carboxylic acid group, a phenyl group, and a chlorine atom at the 2-position. This unique arrangement contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Preliminary investigations have shown that this compound can inhibit cancer cell proliferation. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for drug discovery. Its interaction with molecular targets such as receptors or enzymes modulates their activity, affecting various biological pathways.

- Anti-inflammatory Properties : Some studies have indicated that derivatives of this compound exhibit anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases .

The mechanism by which this compound exerts its effects involves binding to specific targets within cells. This binding can lead to the modulation of signaling pathways associated with cell growth and apoptosis. For instance, in cancer models, it has been observed to affect cell cycle progression and promote apoptotic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : In one study, K562 leukemia cells treated with varying concentrations of the compound showed increased apoptosis rates in a dose-dependent manner. The apoptotic cell proportion increased significantly compared to controls, indicating strong anticancer potential .

- Enzyme Assays : In vitro assays demonstrated that this compound could inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often implicated in cancer progression. Compounds similar to this compound exhibited varying degrees of HDAC inhibition, suggesting potential therapeutic applications.

- Comparative Analysis : A comparative study with structurally similar compounds revealed that the specific positioning of substituents on the pyridine ring significantly influenced biological activity. For example, compounds with different chlorine substitutions showed varied reactivity and effectiveness in biological assays .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Multicomponent Reactions : These reactions allow for the efficient assembly of complex molecules from simpler precursors, often yielding high purity products.

- Functional Group Transformations : The introduction of the chlorine atom and carboxylic group can be accomplished through electrophilic aromatic substitution reactions followed by carboxylation.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Induces apoptosis in K562 cells; inhibits HDACs |

| 2-Chloro-6-(4-chlorophenyl)-4-pyridinecarboxylic acid | Moderate anticancer | Lower potency compared to parent compound |

| 6-Chloro-2-phenylpyridine-3-carboxylic acid | Varying enzyme inhibition | Different substitution pattern affects activity |

Eigenschaften

IUPAC Name |

2-chloro-6-phenylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-7-9(12(15)16)6-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXVJSNNEVHWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.